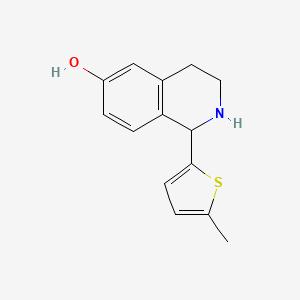
1-(5-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is a compound that belongs to the class of heterocyclic organic compounds It features a thiophene ring substituted with a methyl group at the 5-position and a tetrahydroisoquinoline moiety with a hydroxyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, 5-methylthiophene-2-carboxaldehyde, which undergoes a Pictet-Spengler reaction with a suitable amine to form the tetrahydroisoquinoline core. The hydroxyl group can be introduced through subsequent oxidation or substitution reactions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the thiophene ring or the tetrahydroisoquinoline moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the isoquinoline core.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Common reducing agents include NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Halogenating agents or nucleophiles like Grignard reagents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could lead to various reduced forms of the thiophene or isoquinoline rings .
Wissenschaftliche Forschungsanwendungen
1-(5-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological systems, making it a candidate for drug development.
Industry: It may be used in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(5-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,5-Dimethylthiophen-3-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol
- 1-(5-Methylthiophen-2-yl)-3,4-dihydroisoquinolin-6-ol
- 1-(5-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-ol
Uniqueness
1-(5-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to the specific positioning of the methyl and hydroxyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .
Eigenschaften
CAS-Nummer |
600646-85-3 |
|---|---|
Molekularformel |
C14H15NOS |
Molekulargewicht |
245.34 g/mol |
IUPAC-Name |
1-(5-methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C14H15NOS/c1-9-2-5-13(17-9)14-12-4-3-11(16)8-10(12)6-7-15-14/h2-5,8,14-16H,6-7H2,1H3 |
InChI-Schlüssel |
UYJMUJDUHKHZTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C2C3=C(CCN2)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12572046.png)
![Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane](/img/structure/B12572048.png)
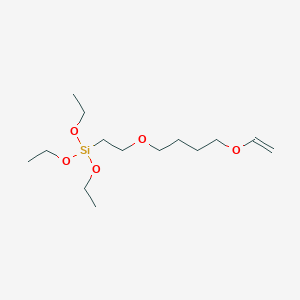
![N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine](/img/structure/B12572062.png)

![Acetamide,2-[[1-(2,3-dihydro-benzo[B][1,4]dioxine-6-YL)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12572079.png)

![N-(2-Furylmethyl)-2-[(3-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12572088.png)
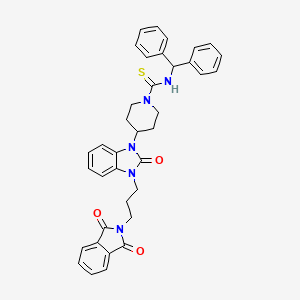
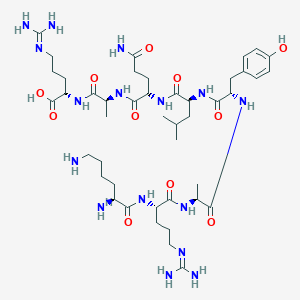
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine](/img/structure/B12572121.png)
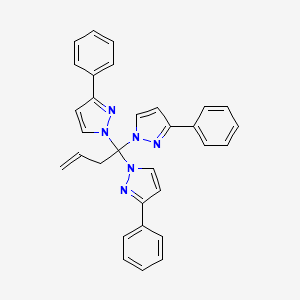
![2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)-](/img/structure/B12572141.png)

